molecular formula C17H11Cl2N3O B14214135 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-44-5

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide

Katalognummer: B14214135
CAS-Nummer: 824952-44-5
Molekulargewicht: 344.2 g/mol
InChI-Schlüssel: OTUMOQDBFLTRBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a carboxamide group attached to a pyridine ring. It is primarily used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine with 5-chloropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide
  • 3-bromo-2-chloropyridine
  • 5-chloro-3-pyridineboronic acid

Uniqueness

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

824952-44-5

Molekularformel

C17H11Cl2N3O

Molekulargewicht

344.2 g/mol

IUPAC-Name

2-chloro-N-[2-(5-chloropyridin-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O/c18-11-7-8-14(21-10-11)12-4-1-2-6-15(12)22-17(23)13-5-3-9-20-16(13)19/h1-10H,(H,22,23)

InChI-Schlüssel

OTUMOQDBFLTRBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.